Dysprosium-162

Overview

Description

Dysprosium-162 is an isotope of the chemical element dysprosium, which belongs to the lanthanide series of the periodic table. Dysprosium is a relatively hard metal with a bright silvery luster and is known for its high magnetic susceptibility and thermal neutron absorption cross-section. This compound is one of the naturally occurring isotopes of dysprosium, with a natural abundance of approximately 25.5 percent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dysprosium typically involves the extraction and purification processes from minerals such as monazite and bastnäsite, which contain dysprosium in the form of oxides. The process begins with the crushing of these minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides .

Industrial Production Methods: Commercial separation of dysprosium is performed by liquid-liquid extraction or ion-exchange methods. The metal is prepared by metallothermic reduction of the anhydrous halides with alkali or alkaline-earth metals. Further purification is achieved through vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: Dysprosium-162, like other dysprosium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃). The reaction is typically carried out at elevated temperatures. [ 4 \text{Dy} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 ]

Reduction: Dysprosium can be reduced from its oxide form using calcium or other reducing agents.

Substitution: Dysprosium can form various compounds through substitution reactions with other elements or compounds.

Major Products: The major products formed from these reactions include dysprosium(III) oxide, dysprosium hydroxide, and various dysprosium salts such as dysprosium sulfate and dysprosium nitrate .

Scientific Research Applications

Dysprosium-162 has several scientific research applications across various fields:

Mechanism of Action

The mechanism by which dysprosium-162 exerts its effects is primarily related to its magnetic properties and its ability to absorb neutrons. Dysprosium’s high magnetic susceptibility makes it useful in various magnetic applications, while its high neutron absorption cross-section makes it valuable in nuclear reactors for controlling the fission process .

Comparison with Similar Compounds

Terbium: Another lanthanide with similar magnetic properties but different applications.

Holmium: Known for its high magnetic moment, used in magnetic and nuclear applications.

Erbium: Used in optical applications and as a dopant in fiber optics.

Uniqueness of Dysprosium-162: this compound is unique due to its high natural abundance and its specific properties that make it suitable for high-temperature applications and neutron absorption. Its combination of magnetic and nuclear properties sets it apart from other lanthanides .

Properties

IUPAC Name |

dysprosium-162 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQHZAAAGSGFKK-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[162Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163972 | |

| Record name | Dysprosium, isotope of mass 162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.926805 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14834-85-6 | |

| Record name | Dysprosium, isotope of mass 162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014834856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium, isotope of mass 162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

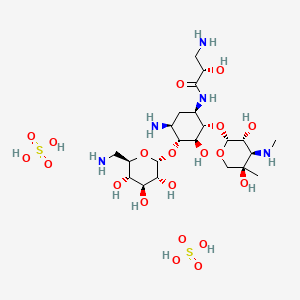

![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)